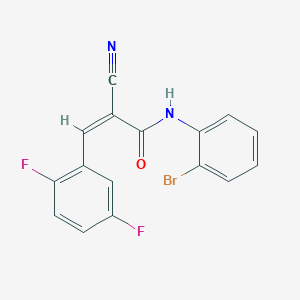
(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide, commonly known as BDF-520, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer and Alzheimer's disease. In
Mecanismo De Acción
BDF-520 works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of Alzheimer's disease. Specifically, BDF-520 inhibits the activity of the protein kinase CK2, which is overexpressed in cancer cells and is involved in the development of Alzheimer's disease. By inhibiting CK2, BDF-520 can prevent the growth and proliferation of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
BDF-520 has been shown to have a number of biochemical and physiological effects. In cancer cells, BDF-520 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, BDF-520 can protect neurons from damage and prevent the formation of beta-amyloid plaques, which are characteristic of the disease. BDF-520 has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDF-520 is its specificity. BDF-520 selectively inhibits the activity of CK2, which makes it a valuable tool for studying the role of CK2 in cancer and Alzheimer's disease. However, one of the limitations of BDF-520 is its toxicity. BDF-520 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BDF-520. One direction is the development of more potent and selective inhibitors of CK2. Another direction is the study of the combination of BDF-520 with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, the use of BDF-520 in other diseases, such as diabetes and cardiovascular diseases, should be explored. Finally, the study of the mechanisms of action of BDF-520 and its effects on other pathways and proteins should be further investigated.
Métodos De Síntesis
The synthesis of BDF-520 is a complex process that involves several steps. The first step is the synthesis of (Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide, which is then converted to BDF-520 through a series of chemical reactions. The synthesis of BDF-520 requires expertise in organic chemistry and access to specialized equipment and reagents.
Aplicaciones Científicas De Investigación
BDF-520 has been extensively studied in scientific research and has shown potential in the treatment of various diseases. Studies have shown that BDF-520 has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and can help in the treatment of Alzheimer's disease. BDF-520 has also been studied for its potential in the treatment of other diseases, including diabetes and cardiovascular diseases.
Propiedades
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2N2O/c17-13-3-1-2-4-15(13)21-16(22)11(9-20)7-10-8-12(18)5-6-14(10)19/h1-8H,(H,21,22)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOPUIPBLZPTPG-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=C(C=CC(=C2)F)F)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

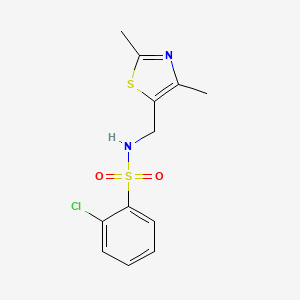

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)
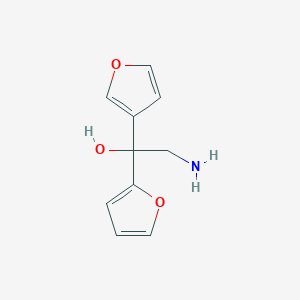
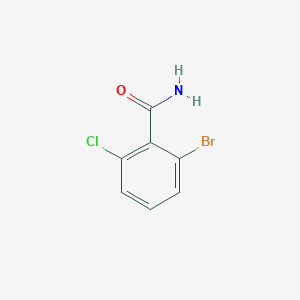
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)
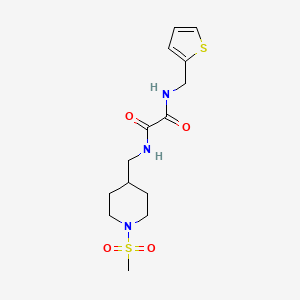
![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)
![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)

